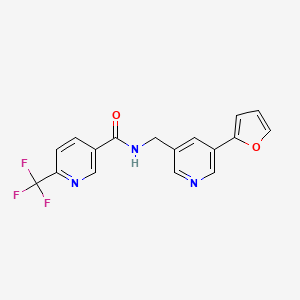
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C17H12F3N3O2 and its molecular weight is 347.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a synthetic compound with notable biological activity, particularly as an inhibitor of the enzyme cytochrome P450 2A6. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is C17H12F3N3O2, with a molecular weight of approximately 347.297 g/mol. It features a trifluoromethyl group and a furan ring, which contribute to its biological activity.
This compound acts primarily as an inhibitor of cytochrome P450 2A6. This enzyme is crucial for the metabolism of various drugs and xenobiotics. The inhibition occurs through the formation of a coordinate covalent bond with the heme iron of the enzyme, effectively blocking its catalytic activity.
Biological Activity Overview
-
Inhibition of Cytochrome P450 2A6 :
- The compound demonstrates significant inhibitory effects on cytochrome P450 2A6, which can influence drug metabolism and pharmacokinetics in clinical settings.
- This inhibition could potentially lead to drug-drug interactions when co-administered with other medications metabolized by this enzyme.
-
Anticancer Potential :
- Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, possibly through modulation of metabolic pathways involved in tumor growth .
- Research indicates that similar compounds have shown promise in targeting specific cancer cell lines, warranting further investigation into this compound's efficacy.
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
In a study evaluating various pyridine derivatives, this compound was tested against several cancer cell lines. Results indicated that the compound exhibited cytotoxicity with an IC50 value suggesting moderate potency compared to established chemotherapeutics . Further optimization and structural modifications are ongoing to enhance its anticancer activity.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)15-4-3-12(10-22-15)16(24)23-8-11-6-13(9-21-7-11)14-2-1-5-25-14/h1-7,9-10H,8H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCGJSHJMOCUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














